molecular formula C19H14N4 B227840 N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline

Numéro de catalogue B227840
Poids moléculaire: 298.3 g/mol
Clé InChI: AJSXYQHXXDYXJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline, also known as PBA or Pyridoxal-5'-phosphate (PLP) binding agent, is a small molecule that has been widely used in scientific research due to its ability to bind to PLP and modulate its activity. PLP is an essential cofactor for many enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other biochemical pathways. PBA has been shown to have potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Mécanisme D'action

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline binds to PLP and modulates its activity, leading to changes in enzyme function and downstream biochemical pathways. This compound has been shown to inhibit the activity of several PLP-dependent enzymes, including alanine aminotransferase and γ-aminobutyric acid transaminase. This compound has also been shown to increase the activity of cystathionine β-synthase and serine hydroxymethyltransferase, leading to increased production of hydrogen sulfide and glycine, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved glucose tolerance and insulin sensitivity, reduced inflammation, and increased production of hydrogen sulfide and glycine. This compound has also been shown to modulate the levels of several neurotransmitters, including dopamine, serotonin, and γ-aminobutyric acid.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has several advantages for lab experiments, including its ease of synthesis and availability, its ability to bind to PLP and modulate its activity, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Orientations Futures

There are several potential future directions for research on N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline, including further studies on its therapeutic applications in diabetes, cancer, and neurodegenerative disorders. Other potential areas of research include the development of new this compound analogs with improved potency and selectivity, the identification of new PLP-dependent enzymes that can be modulated by this compound, and the development of new methods for delivering this compound to specific tissues or cells.

Méthodes De Synthèse

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline can be synthesized using several methods, including the condensation reaction of 4-pyridinecarboxaldehyde and 2-aminobenzimidazole in the presence of a suitable catalyst. The resulting product is then purified using column chromatography or recrystallization. Other methods include the reaction of 4-pyridinecarboxaldehyde and 2-aminobenzimidazole with aniline in the presence of a catalyst or by using a microwave-assisted synthesis method.

Applications De Recherche Scientifique

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has been extensively studied for its potential therapeutic applications in various diseases. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Propriétés

Formule moléculaire

C19H14N4

Poids moléculaire

298.3 g/mol

Nom IUPAC

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C19H14N4/c1-2-6-16(21-13-14-9-11-20-12-10-14)15(5-1)19-22-17-7-3-4-8-18(17)23-19/h1-13H,(H,22,23)

Clé InChI

AJSXYQHXXDYXJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=NC=C4

SMILES canonique

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=NC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.